molecular formula C11H20N2O2 B3249306 tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate CAS No. 1932203-04-7

tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate

Cat. No.: B3249306
CAS No.: 1932203-04-7
M. Wt: 212.29 g/mol
InChI Key: VERHYGQTHIOMQC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERHYGQTHIOMQC-HLTSFMKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]2C[C@@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to generate the free amine, enabling further functionalization:

ReactionConditionsProductApplicationReference
Boc deprotectionHCl (4M in dioxane), RT, 2 hrs2-Azabicyclo[2.2.1]heptan-5-amineIntermediate for amide coupling

The free amine is pivotal in forming carboxamide derivatives for drug candidates targeting autoimmune diseases and cancer .

Amide Bond Formation

The deprotected amine reacts with carbonyl chlorides or activated esters to form pharmacologically active carboxamides :

Amine DerivativeReagentProductBiological TargetReference
2-Azabicyclo[2.2.1]heptan-5-amineThieno[3,2-d]pyrimidine-2-carbonyl chlorideAnticancer carboxamide derivativesProtein kinase inhibitors

These reactions are optimized for stereochemical control, leveraging the rigid bicyclic structure to enhance binding affinity .

Click Chemistry Functionalization

The free amine participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties:

Reaction PartnerConditionsProductApplicationReference
Propargyl bromideCuSO₄, sodium ascorbate, RTTriazole-functionalized bicyclic amineBuilding block for kinase inhibitors

This method expands the compound’s utility in medicinal chemistry for modular drug design .

Comparative Stability Under Basic Conditions

The Boc group remains stable under mild basic conditions (e.g., NaHCO₃), but prolonged exposure to strong bases (e.g., NaOH) induces partial decomposition:

ConditionTimeStabilityObservationsReference
1M NaOH, RT6 hrs85% intactMinor hydrolysis of carbamate
1M NaOH, 60°C2 hrs40% intactSignificant degradation

Stereochemical Integrity in Reactions

The (1R,4R,5S) configuration is retained during Boc deprotection and amide coupling, as confirmed by chiral HPLC and X-ray crystallography .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1932203-04-7
  • Purity : ≥97% (commercially available as a heterocyclic building block)

Structural Features :
This compound consists of a rigid 2-azabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) carbamate group at the 5-position. The stereochemistry (1R,4R,5S) confers distinct spatial and electronic properties, making it valuable in pharmaceutical synthesis and asymmetric catalysis .

Comparison with Similar Compounds

Stereoisomeric Variants

Compound : tert-butyl N-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate

  • CAS Number : 1932796-87-6
  • Key Differences :
    • Stereochemical inversion at the 1, 4, and 5 positions alters hydrogen-bonding capacity and receptor interactions.
    • Such isomers are critical for studying structure-activity relationships (SAR) in drug design.

Analytical Differentiation :

  • NMR Spectroscopy : Distinct splitting patterns in ¹H-NMR due to varying diastereotopic proton environments .

Ring Size and Strain Variations

Compound : rac-tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride

  • CAS Number: Not explicitly listed (referenced in ).
  • Key Differences :
    • Ring System : 2.1.1 hexane (smaller bicyclic framework) vs. 2.2.1 heptane.
    • Impact : Reduced ring strain in 2.2.1 systems enhances stability, while 2.1.1 derivatives may exhibit higher reactivity.

Compound : (1R,4R,5S)-2-azabicyclo[3.2.1]octane derivatives

  • Key Differences :
    • Expanded 3.2.1 octane ring increases conformational flexibility.
    • NMR Differentiation : ¹H-NMR shows distinct coupling constants (e.g., J values for bridgehead protons) compared to 2.2.1 systems .

Functional Group Modifications

Compound : 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

  • CAS Number : 2288709-05-5
  • Key Differences :
    • Fluorine substitution at the 5-position enhances metabolic stability and lipophilicity.
    • The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound.

Compound : tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate

  • Key Differences :
    • Bicyclo[2.2.2]octane framework introduces additional methylene groups, altering steric bulk and solubility.
    • The aldehyde group enables further functionalization (e.g., Schiff base formation) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature(s)
This compound 1932203-04-7 C₁₁H₂₀N₂O₂ 212.29 Rigid bicyclic core, Boc-protected amine
tert-butyl N-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate 1932796-87-6 C₁₁H₂₀N₂O₂ 212.29 Stereoisomer with inverted configuration
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride 2288709-05-5 C₆H₁₀FN₂·HCl 165.62 Fluorinated derivative, enhanced stability
tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride Not provided C₁₂H₂₂N₂O₂·HCl 274.78 Larger ring system, hydrochloride salt

Research Findings and Implications

  • Stereochemistry : The (1R,4R,5S) configuration is critical for biological activity in antiviral agents like ledipasvir .
  • Ring Strain : Bicyclo[2.2.1]heptane systems balance stability and reactivity, making them preferred over smaller (2.1.1) or larger (3.2.1) analogs .
  • Functionalization : Substituents like fluorine or formyl groups expand utility in medicinal chemistry .

Biological Activity

Tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate is a bicyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. With a molecular formula of C11H20N2O2C_{11}H_{20}N_{2}O_{2} and a molecular weight of 212.29 g/mol, this compound has garnered attention for its antibacterial properties and role as a tricyclic enzyme inhibitor.

The compound exhibits its biological activity primarily through its interaction with bacterial cell wall synthesis pathways. It acts as an inhibitor of specific enzymes involved in this process, leading to the disruption of bacterial growth and proliferation. This mechanism positions it as a candidate for development into antibacterial agents.

Antibacterial Properties

Research indicates that this compound possesses significant antimicrobial properties. Its unique bicyclic structure allows for effective binding to bacterial targets, which is crucial for its function as an antibacterial agent.

Comparative Biological Activity

The following table summarizes the biological activity of related compounds with similar structural features:

Compound Name Structural Features Biological Activity
Tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylateSimilar bicyclic structure with amino groupAntibacterial
Tert-butyl (1S,4S)-5-amino-2-azabicyclo[2.2.1]heptane-5-carboxylateDifferent stereochemistryAntimicrobial
Tert-butyl (1R,4R)-5-benzylamino-2-azabicyclo[2.2.1]heptaneContains a benzyl groupPotentially antibacterial

This table highlights the diversity within this class of compounds and underscores the unique stereochemistry and substituents present in this compound that may influence its biological activity.

Notable Research Insights

  • Antimicrobial Testing : Preliminary studies have shown that compounds with similar structures exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness often correlates with the compound's ability to inhibit cell wall synthesis.
  • Pharmacological Potential : The compound's unique structure allows for further modifications that could enhance selectivity against specific pathogens or improve pharmacokinetic properties.
  • Synthetic Pathways : The synthesis methods utilized for creating this compound involve several steps that can vary based on the starting materials used and desired yields .

Q & A

What are the optimal synthetic routes for tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate, and how do reaction conditions influence stereochemical outcomes?

Answer:
The synthesis typically involves coupling bicyclic amines with tert-butyl carbamate under controlled conditions. A validated protocol uses potassium carbonate in DMF at 100°C in a sealed tube, achieving 85% yield for analogous bicyclo[3.2.1]octane derivatives . Key factors include:

  • Solvent choice : Polar aprotic solvents like DMF stabilize intermediates and enhance nucleophilicity.
  • Temperature : Elevated temperatures (≥100°C) accelerate nucleophilic substitution but may risk racemization.
  • Base selection : K₂CO₃ balances reactivity and minimizes side reactions.
    Stereochemical integrity is preserved using enantiomerically pure starting materials, as confirmed by X-ray crystallography in related bicyclo[2.2.1]heptane systems .

How can researchers resolve discrepancies in reported purity levels (>97% vs. lower yields) for this compound?

Answer:
Purity variations arise from differences in purification methods and analytical techniques:

  • Chromatography : Reverse-phase HPLC or flash chromatography with gradients (e.g., 5–50% MeCN/H₂O) resolves diastereomers .
  • Crystallization : Recrystallization from EtOAc/hexane improves purity to >97%, as demonstrated for tert-butyl bicyclo[2.2.1]heptane carbamates .
  • Analytical validation : Use orthogonal methods (HPLC, NMR, LC-MS) to detect residual solvents or unreacted amines. For example, ¹H-NMR integration of tert-butyl protons (δ 1.4 ppm) quantifies Boc-protection efficiency .

What advanced characterization techniques are critical for confirming the stereochemistry of this bicyclic carbamate?

Answer:

  • X-ray crystallography : Resolves absolute configuration, as shown for tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CCDC deposition available) .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by comparing experimental and computed spectra.
  • NOESY NMR : Correlates spatial proximity of protons (e.g., bridgehead H-5 and adjacent N-H) to validate bicyclic geometry .

How does the stability of this compound vary under acidic, basic, or thermal conditions, and how can degradation products be mitigated?

Answer:

  • Acidic conditions : The tert-butyl carbamate group is labile below pH 3, releasing CO₂ and the free amine. Use buffered solutions (pH 6–8) for storage .
  • Thermal stability : Decomposition occurs above 150°C, generating CO and NOx gases .
  • Mitigation strategies : Add stabilizers (e.g., BHT at 0.1%) to prevent oxidation, and store under inert gas (N₂/Ar) at −20°C .

What computational methods are effective for predicting the reactivity of this compound in nucleophilic or catalytic reactions?

Answer:

  • DFT calculations : Model transition states for SN2 reactions at the carbamate carbonyl (e.g., B3LYP/6-31G* level) .
  • Molecular docking : Predict binding affinities to enzymes (e.g., proteases) using AutoDock Vina, leveraging the bicyclic scaffold’s rigidity .
  • MD simulations : Assess solvation effects in DMF or THF to optimize reaction kinetics .

How can researchers address challenges in synthesizing derivatives with modified bicyclic frameworks (e.g., azabicyclo[3.2.1]octane analogs)?

Answer:

  • Scaffold diversification : Replace the heptane core with octane via ring-expansion reactions using Grubbs catalysts .
  • Functionalization : Introduce substituents (e.g., pyrimidine) via Buchwald-Hartwig coupling, monitoring regioselectivity with LC-MS .
  • Yield optimization : Screen Pd catalysts (e.g., Pd(OAc)₂/XPhos) to reduce dimerization byproducts .

What are the best practices for analyzing enantiomeric excess (ee) in asymmetric syntheses of this compound?

Answer:

  • Chiral HPLC : Use Chiralpak IA-3 columns (4.6 × 250 mm) with hexane/iPrOH (90:10) at 1 mL/min; retention times vary by >2 min for enantiomers .
  • Mosher’s analysis : Derivatize the free amine with (R)-MPA chloride and compare ¹⁹F-NMR shifts .
  • Calibration : Validate ee with known standards (e.g., 95% ee commercial samples) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
Reactant of Route 2
tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate

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